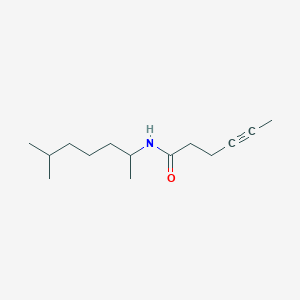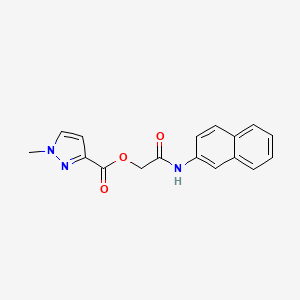![molecular formula C21H18BrNO2 B10953177 3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide](/img/structure/B10953177.png)
3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromophenoxy)methyl]-N-methyl-N-phenylbenzamide is an organic compound with a complex structure that includes a bromophenoxy group, a methyl group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide typically involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromophenoxybenzyl chloride. This intermediate is then reacted with N-methyl-N-phenylbenzamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromophenoxy)methyl]-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenoxy derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Phenol derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Bromophenoxy)methyl]-N-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Bromophenoxy)methyl]-N-cycloheptylbenzamide
- 3-[(2-Bromophenoxy)methyl]-N-isopropylbenzamide
Uniqueness
3-[(2-Bromophenoxy)methyl]-N-methyl-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18BrNO2 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H18BrNO2/c1-23(18-10-3-2-4-11-18)21(24)17-9-7-8-16(14-17)15-25-20-13-6-5-12-19(20)22/h2-14H,15H2,1H3 |
InChI Key |
YGQCXKCWZSGPEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclododecyl-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B10953102.png)
![4-[(2-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B10953106.png)

![N-(furan-2-ylmethyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10953111.png)
![4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10953113.png)
![1-butyl-7-(furan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10953116.png)
![7-(5-chlorothiophen-2-yl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10953122.png)
![(2E)-N-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B10953131.png)
![1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10953136.png)
![11,13-dimethyl-4-[5-[(3-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10953138.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-(4-phenylcyclohexylidene)benzohydrazide](/img/structure/B10953144.png)

![N-benzyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953166.png)
![N-(2,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10953169.png)
